[1-(2-chloro-4-fluorobenzyl)-1H-indol-3-yl]methanol
Description
Properties
IUPAC Name |
[1-[(2-chloro-4-fluorophenyl)methyl]indol-3-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClFNO/c17-15-7-13(18)6-5-11(15)8-19-9-12(10-20)14-3-1-2-4-16(14)19/h1-7,9,20H,8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPHFZXXDFYXCAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=C(C=C(C=C3)F)Cl)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Optimization
Indole Core Synthesis
The indole scaffold is typically constructed via the Fischer indole synthesis or Bartoli indole synthesis . For this compound, the Bartoli method is preferred due to its compatibility with electron-deficient arylhydrazines. Using methyl-2-(2-chloro-1H-indol-3-yl)-2-oxoacetate as a starting material, the indole core is generated under acidic conditions (HCl/CH₂Cl₂).
Key Reaction Conditions:
Introduction of the 2-Chloro-4-fluorobenzyl Group
The benzyl group is introduced via Friedel-Crafts alkylation or N-alkylation using 2-chloro-4-fluorobenzyl chloride.
Friedel-Crafts Alkylation Protocol:
- Substrate : Indole derivative (1 equiv).
- Reagent : 2-Chloro-4-fluorobenzyl chloride (1.5 equiv).
- Catalyst : AlCl₃ (1.1 equiv) in CH₂Cl₂.
- Conditions : Stirred at room temperature for 3 hours.
- Yield : 80–89% after column chromatography (silica gel, ethyl acetate/petroleum ether).
N-Alkylation Alternative:
Reduction to Methanol Derivative
The ketone intermediate is reduced to the primary alcohol using NaBH₄ or LiAlH₄ .
Optimized Reduction Protocol:
- Reducing Agent : NaBH₄ (2 equiv) in MeOH.
- Conditions : Room temperature, 2 hours.
- Workup : Quenched with ice water, extracted with ethyl acetate.
- Yield : >90% after recrystallization.
Comparative Table: Reduction Efficiency
| Reducing Agent | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| NaBH₄ | MeOH | RT | 92 |
| LiAlH₄ | THF | 0°C | 88 |
| BH₃·THF | THF | RT | 78 |
Mechanistic Insights and Side-Reactions
Competing Pathways in Alkylation
The use of AlCl₃ in Friedel-Crafts reactions promotes electrophilic aromatic substitution at the indole C3 position. However, N-alkylation competes when NaH is employed, necessitating careful control of base strength and solvent polarity.
Acid-Catalyzed Cyclization
In reactions involving 1,2-diamines, AcOH facilitates intramolecular cyclization via H-bond stabilization of intermediates, achieving 89% yield for fused quinoxaline derivatives. This side-reaction is suppressed by avoiding acidic conditions during benzyl group introduction.
Structural Characterization and Validation
Spectroscopic Data
Industrial and Laboratory-Scale Considerations
Solvent Selection
Challenges and Mitigation Strategies
Regioselectivity in Alkylation
- Mitigation : Use of bulky directing groups (e.g., trityl) to block N-alkylation.
Applications in Medicinal Chemistry
While beyond the scope of preparation methods, the compound’s bioactivity is linked to its ability to inhibit aldose reductase (IC₅₀ = 1.2 µM), underscoring its value as a pharmacophore.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, to form aldehydes or carboxylic acids.
Reduction: Reduction reactions can further modify the indole core or the benzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to replace the chloro or fluoro groups.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted indole derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₆H₁₃ClFNO
- Molecular Weight : 289.73 g/mol
- Structural Characteristics : The compound features an indole core substituted with a chloro-fluorobenzyl group and a hydroxymethyl group, which are critical for its biological activity.
Antitumor Activity
Research indicates that compounds with indole structures often exhibit significant antitumor properties. For instance, derivatives of indole have been shown to target specific cancer pathways, making them suitable candidates for developing anticancer agents. The specific application of [1-(2-chloro-4-fluorobenzyl)-1H-indol-3-yl]methanol in this context could involve:
- Mechanism of Action : Inducing apoptosis in cancer cells through modulation of signaling pathways.
- Case Studies : Various studies have reported the synthesis of similar indole derivatives that demonstrate cytotoxicity against solid tumors such as colon and lung cancers .
Inhibition of Lipoxygenases
The compound's potential as a lipoxygenase inhibitor has been explored in recent studies. Lipoxygenases are enzymes implicated in inflammatory processes and cancer progression. The inhibition of these enzymes can lead to reduced inflammation and tumor growth.
- Inhibitory Potency : Preliminary data suggest that related compounds exhibit varying degrees of inhibition against mammalian lipoxygenases, which could be extrapolated to predict the activity of this compound .
| Inhibitor | IC₅₀ (LA), µM | IC₅₀ (AA), µM | IC₅₀ (LA)/IC₅₀ (AA) Ratio |
|---|---|---|---|
| Compound A | 0.03 ± 0.02 | 2.79 ± 0.18 | 0.010 |
| Compound B | 1.8 ± 1.2 | 54.02 ± 2.50 | 0.032 |
Neuroprotective Effects
Indole derivatives have also been studied for their neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
- Mechanism : They may exert protective effects through antioxidant activity or by modulating neurotransmitter systems.
Synthesis and Development
The synthesis of this compound typically involves multi-step organic reactions that can include:
- Formation of Indole Core : Utilizing known synthetic routes for indole derivatives.
- Substitution Reactions : Introducing the chloro-fluorobenzyl group through electrophilic aromatic substitution.
- Hydroxymethylation : Finalizing the structure through hydroxymethylation techniques.
Mechanism of Action
The mechanism of action of [1-(2-chloro-4-fluorobenzyl)-1H-indol-3-yl]methanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the chloro and fluoro substituents can enhance its binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Structural Insights :
- Halogen Effects: The 2-chloro-4-fluorobenzyl group in the target compound introduces steric and electronic effects distinct from monosubstituted analogs (e.g., 3-Cl in compound 22). Fluorine’s electronegativity may enhance binding to polar enzyme pockets, while chlorine contributes to lipophilicity .
- Hydroxymethyl Role : The -CH2OH group at C3 is conserved in many bioactive indoles, facilitating hydrogen bonding with biological targets .
Mechanistic Implications :
- Antifungal Activity: The target compound’s halogenated benzyl group may improve membrane penetration compared to non-halogenated derivatives (e.g., 3a,b in ), similar to compound 3c’s efficacy against Candida spp. .
- Enzyme Inhibition : Analogous to compound 22, which targets 1-deoxy-D-xylulose-5-phosphate synthase, the target compound’s hydroxymethyl and halogenated benzyl groups could stabilize interactions with enzymatic active sites .
Biological Activity
[1-(2-chloro-4-fluorobenzyl)-1H-indol-3-yl]methanol is a synthetic organic compound that belongs to the indole derivative class, characterized by its unique structure featuring a chloro and fluorine substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which include anticancer, antimicrobial, and neuroprotective properties.
Chemical Formula
- IUPAC Name : [1-[(2-chloro-4-fluorophenyl)methyl]indol-3-yl]methanol
- CAS Number : 1427028-24-7
- Molecular Weight : 273.7 g/mol
Structural Features
The compound's structure is illustrated below:
The presence of the indole core is significant as it is a common motif in many biologically active compounds, enhancing the potential interactions with various biological targets.
Anticancer Activity
Research indicates that indole derivatives, including this compound, exhibit potent anticancer properties. Studies have shown that these compounds can inhibit cancer cell proliferation and induce apoptosis through various mechanisms:
- Mechanism of Action : Induction of apoptosis via modulation of apoptotic pathways and inhibition of specific oncogenic signaling pathways.
- Case Study : In vitro studies demonstrated that this compound showed significant cytotoxicity against FaDu hypopharyngeal tumor cells, outperforming standard chemotherapy agents like bleomycin .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy against various bacterial strains:
- Activity Spectrum : Exhibits activity against both Gram-positive and Gram-negative bacteria.
- Research Findings : A study employing the agar disc-diffusion method revealed that this compound displayed notable inhibition against Staphylococcus aureus and Escherichia coli at concentrations as low as 1 mM .
Neuroprotective Effects
Indole derivatives are being investigated for their neuroprotective effects, with potential applications in treating neurodegenerative diseases:
- Mechanism : These compounds may exert their effects by modulating neurotransmitter systems and reducing oxidative stress.
- Potential Applications : The neuroprotective properties make them candidates for further research in conditions such as Alzheimer's disease.
Synthesis Methods
The synthesis of this compound involves several key steps:
- Formation of Indole Core : Utilization of Fischer or Bartoli indole synthesis methods.
- Introduction of Benzyl Group : Achieved through Friedel-Crafts alkylation using 2-chloro-4-fluorobenzyl chloride.
- Reduction to Methanol Derivative : Final reduction step using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) .
Synthetic Route Overview
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Indole Synthesis | Fischer Indole Synthesis |
| 2 | Alkylation | 2-chloro-4-fluorobenzyl chloride |
| 3 | Reduction | NaBH4 or LiAlH4 |
Q & A
Q. What are the standard synthetic routes for [1-(2-chloro-4-fluorobenzyl)-1H-indol-3-yl]methanol, and how are intermediates characterized?
The synthesis typically involves three key steps:
Formylation : Starting with a substituted indole (e.g., 4-fluoro-1H-indole), Vilsmeier-Haack formylation using POCl₃ and DMF introduces a carbaldehyde group at the 3-position of the indole ring .
Benzylation : The indole nitrogen is alkylated with 2-chloro-4-fluorobenzyl bromide under basic conditions (NaH/DMF) to introduce the benzyl substituent .
Reduction : The aldehyde intermediate is reduced to the primary alcohol using NaBH₄ in methanol, yielding the final methanol derivative .
Purification : Flash column chromatography (e.g., petroleum benzine/ethyl acetate gradient) is critical for isolating high-purity products. Intermediates are characterized via melting points, TLC, and spectroscopic methods .
Q. Which spectroscopic techniques are critical for confirming the molecular structure of this compound?
- ¹H-NMR and ¹³C-NMR : Assign proton environments (e.g., indole aromatic protons, benzyl substituents) and carbon types. For example, the methanol group appears as a triplet (δ ~4.93 ppm, J = 5.25 Hz) and doublet (δ ~4.69 ppm) in ¹H-NMR, with corresponding carbons at δ ~56.0 (CH₂OH) and ~48.5 ppm (OCH₂) in ¹³C-NMR .
- ¹⁹F-NMR : Confirms fluorine presence (e.g., δ ~-122.62 ppm for 4-fluorobenzyl) .
- HR-ESI-MS : Validates molecular weight (e.g., [M-OH]˙ ion at m/z 272.0642 for ³⁵Cl isotope) .
Advanced Research Questions
Q. How can researchers optimize the synthesis yield of this compound?
Key factors include:
- Stoichiometry : Excess NaH (1.8 equiv.) ensures complete deprotonation of indole for benzylation .
- Reaction Time : Prolonged stirring during formylation (≥12 hours) improves aldehyde yield.
- Reduction Efficiency : NaBH₄ in methanol at 0°C minimizes over-reduction or side reactions.
- Chromatography Gradient : Adjusting the ethyl acetate ratio (0–100%) during flash chromatography enhances separation of polar byproducts .
Q. What strategies resolve discrepancies in spectroscopic data during structural elucidation?
- 2D NMR Techniques : HSQC and HMBC correlate ¹H-¹³C couplings to resolve overlapping signals (e.g., distinguishing indole C-2 from benzyl carbons) .
- X-ray Crystallography : Definitive confirmation of stereochemistry and substituent positions, as demonstrated for structurally analogous indole derivatives .
- Isotopic Analysis : ³⁵Cl/³⁷Cl isotopic patterns in HR-ESI-MS differentiate chlorine-containing fragments .
Q. How are structure-activity relationships (SAR) studied for indole-based methanol derivatives?
- Enzymatic Assays : Test inhibition of target enzymes (e.g., 1-deoxy-D-xylulose-5-phosphate synthase in ) using kinetic assays (IC₅₀ determination).
- Modular Substitution : Vary substituents (e.g., halogens, methoxy groups) to assess impact on bioactivity. For example, replacing 4-fluoro with 4-methoxy in altered inhibitory potency .
- In Silico Modeling : Docking studies (e.g., AutoDock Vina) predict binding interactions with active sites, guiding rational design .
Q. What in vitro/in vivo models are used to evaluate pharmacological activity?
- Cancer Models : Derivatives like OSU-A9 () were tested in hepatocellular carcinoma (HCC) mouse models, targeting Akt/NF-κB signaling.
- Toxicity Screening : Acute/sub-acute toxicity studies in rodents (OECD guidelines) assess safety profiles, including liver/kidney histopathology .
- Mechanistic Probes : Western blotting and qPCR validate pathway modulation (e.g., phospho-Akt levels in ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
